molecular formula C6H13Cl2N B588892 4-Chloro-1-methylpiperidine-d4 Hydrochloride CAS No. 1329611-74-6

4-Chloro-1-methylpiperidine-d4 Hydrochloride

Cat. No. B588892
M. Wt: 174.101
InChI Key: QDOJNWFOCOWAPO-HGFPCDIYSA-N
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Patent
US04086350

Procedure details

The Grignard reagent from 68 g. (0.4 m.) of 4-chloro-N-methylpiperidine hydrochloride and 9.7 g. (0.4 m.) of magnesium turnings in a total volume of 250 ml. of tetrahydrofuran is obtained following the procedure of Example 3. After all the halide is added, 75.6 g. (0.287 m.) of 2-trifluoromethylxanthone is added portionwise and refluxing/stirring are continued for one hour under nitrogen. The reaction mixture is quenched on ice-water-ammonium chloride to give 9-(1-methyl-4-piperidyl)-2-trifluoromethylxanthene-9-ol, m.p. 179°-183° C.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.Cl[CH:3]1[CH2:8][CH2:7][N:6]([CH3:9])[CH2:5][CH2:4]1.[Mg].[F:11][C:12]([F:29])([F:28])[C:13]1[CH:26]=[CH:25][C:24]2[O:23][C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:16](=[O:27])[C:15]=2[CH:14]=1>O1CCCC1>[CH3:9][N:6]1[CH2:7][CH2:8][CH:3]([C:16]2([OH:27])[C:15]3[CH:14]=[C:13]([C:12]([F:28])([F:29])[F:11])[CH:26]=[CH:25][C:24]=3[O:23][C:22]3[C:17]2=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH2:4][CH2:5]1 |f:0.1|

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1CCN(CC1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=2C(C3=CC=CC=C3OC2C=C1)=O)(F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
refluxing/stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched on ice-water-ammonium chloride

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CCC(CC1)C1(C2=CC=CC=C2OC=2C=CC(=CC12)C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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